molecular formula C11H16N2O B3126270 TRANS-3HYDROXYMETHYLNICOTINE CAS No. 33224-02-1

TRANS-3HYDROXYMETHYLNICOTINE

Cat. No.: B3126270
CAS No.: 33224-02-1
M. Wt: 192.26 g/mol
InChI Key: JJGXQIZRJPRSOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-3HYDROXYMETHYLNICOTINE typically involves the hydroxylation of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine in the presence of a suitable catalyst, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate . The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TRANS-3HYDROXYMETHYLNICOTINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, each with unique chemical and pharmacological properties .

Mechanism of Action

The mechanism of action of TRANS-3HYDROXYMETHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, leading to the activation of dopaminergic pathways in the brain. This activation results in the release of neurotransmitters such as dopamine, which are associated with the rewarding effects of nicotine . The compound’s effects on nAChRs and subsequent signaling pathways are crucial for understanding its pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXQIZRJPRSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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